molecular formula C13H16N2O5 B4892027 N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine

N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine

Cat. No. B4892027
M. Wt: 280.28 g/mol
InChI Key: WYDIYVSIFPKQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine, also known as ZMMA, is a synthetic molecule that has been studied for its potential applications in scientific research. ZMMA is a derivative of asparagine, an amino acid that is found in many proteins and plays an important role in various biological processes. ZMMA has been shown to have a number of interesting properties that make it a promising tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine is based on its ability to selectively modify specific amino acid residues in proteins. This compound contains a benzyl ester group that can react with the amino group of lysine residues in proteins, resulting in the formation of a covalent bond between the protein and this compound. This covalent modification can be used to selectively block or modify specific amino acid residues in proteins, allowing researchers to study the role of these residues in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of a number of enzymes, including proteases and kinases. This compound has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the key advantages of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine is its ability to selectively modify specific amino acid residues in proteins. This allows researchers to study the role of these residues in various biological processes, and can provide valuable insights into the structure and function of proteins. However, there are also some limitations to the use of this compound. For example, this compound can be toxic to cells at high concentrations, and care must be taken to ensure that the concentration of this compound used in experiments is not too high.

Future Directions

There are a number of potential future directions for research on N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine. One area of interest is the development of new methods for synthesizing this compound and related molecules. Another area of interest is the development of new applications for this compound in scientific research, such as in the study of protein-protein interactions. Finally, there is also potential for the development of this compound as a therapeutic agent, particularly in the treatment of inflammatory diseases.

Synthesis Methods

N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine can be synthesized using a variety of methods, but one common approach involves the reaction of N-methylasparagine with benzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has been studied for a variety of scientific applications, including as a tool for studying protein structure and function. One of the key advantages of this compound is that it can be used to selectively modify specific amino acid residues in proteins, which can allow researchers to probe the role of these residues in various biological processes. This compound has also been used as a tool for studying enzyme mechanisms, as it can be used to selectively block the active site of enzymes and thereby inhibit their activity.

properties

IUPAC Name

4-amino-2-[methyl(phenylmethoxycarbonyl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-15(10(12(17)18)7-11(14)16)13(19)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDIYVSIFPKQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC(=O)N)C(=O)O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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